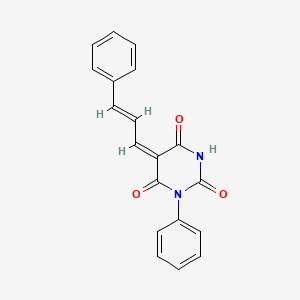
Bromo-PEG6-alcohol
Descripción general
Descripción
Bromo-PEG6-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of this compound is C12H25BrO6 . The IUPAC name is 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCBr)O .
Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 345.23 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 404.9±40.0 °C at 760 mmHg . The exact mass is 344.08345 g/mol . The topological polar surface area is 66.4 Ų .
Aplicaciones Científicas De Investigación
Enhancing Anticancer Effects and Solving Practical Problems in Oncology
Research suggests that formulating agents like 3-bromopyruvate (3BP) with compounds including polyethylene glycol (PEG) can enhance their anticancer effects. The formulation with PEG improves pharmacokinetics, facilitates crossing the blood-brain barrier, and prolongs the agent's longevity in tumor tissues, potentially overcoming many obstacles in clinical oncology (El Sayed, 2018).
Oxidation of Alcohols to Aldehydes and Ketones
In a study exploring the oxidation of alcohols, N-bromosuccinimide (NBS) was used as an oxidant and polyethylene glycol (PEG) as the reaction medium. This method offers a clean, environmentally benign approach for alcohol oxidation, highlighting the role of PEG in facilitating such chemical reactions (Fan et al., 2008).
Synthesis of N-Protected Carboxyalkyl Ether Amines
Research on the concise synthesis of N-protected carboxyalkyl ether amines underlines the importance of short bifunctional ethylene glycol linkers in bioconjugation, highlighting the applications of PEG in medicinal chemistry (Adamczyk et al., 2002).
Development of γ-PEGylated Compounds for Biomedical Applications
The synthesis of γ-PEGylated folic acid demonstrates the potential of PEG in drug delivery and biomedical research. This work provides a foundation for further exploration of PEGylated compounds in medical applications (Puskas et al., 2018).
Investigation of Polymer Interactions in Chemical Reactions
Studies on polymers like polyethylene glycol (PEG) have revealed their significant role in the dynamics of chemical reactions, such as in the Belousov-Zhabotinsky (BZ) reaction. PEG's effect on reaction dynamics provides valuable insights for future research in non-linear chemical experiments (Pelle et al., 2003).
Mecanismo De Acción
Target of Action
Bromo-PEG6-alcohol is a member of the Polyethylene Glycol (PEG) family, known for their excellent biocompatibility and water solubility . The primary targets of this compound are various organic and inorganic substances that can undergo nucleophilic substitution reactions . The compound serves as a bridge to connect different biomolecules, aiding in the construction of multifunctional biological probes and sensors .
Mode of Action
The this compound molecule contains a bromide group and a terminal hydroxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
Given its role as a linker in the construction of biological probes and sensors , it’s likely that its impact on biochemical pathways is largely dependent on the specific molecules it is designed to connect.
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The result of this compound’s action is the successful connection of different biomolecules, facilitating the construction of multifunctional biological probes and sensors . The exact molecular and cellular effects would depend on the specific biomolecules being linked.
Action Environment
The action of this compound is influenced by its environment. Its hydrophilic PEG spacer increases its solubility in aqueous media , suggesting that it may be more effective in such environments Additionally, its stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other reactive substances.
Safety and Hazards
When handling Bromo-PEG6-alcohol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUBPNRAVNYTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



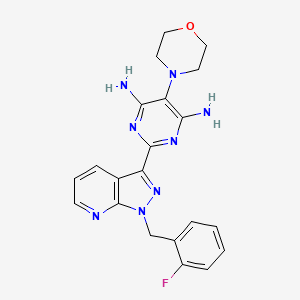
![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)
![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
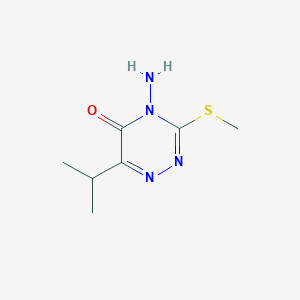
![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
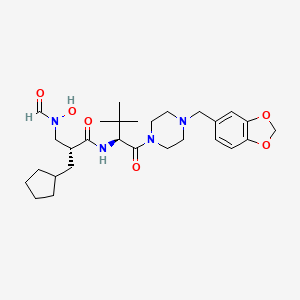
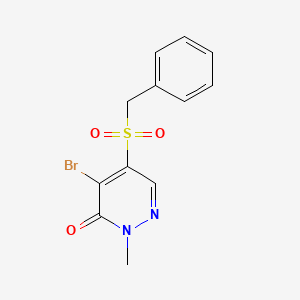
![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)
![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)
![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
